molecular formula C8H12N2O B1282618 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol CAS No. 109801-13-0

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol

Cat. No.: B1282618
CAS No.: 109801-13-0
M. Wt: 152.19 g/mol
InChI Key: ZMTBCFICMIVLDB-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is a heterocyclic compound with the molecular formula C8H12N2O. It is part of the indazole family, which is known for its diverse biological activities. This compound is characterized by a fused ring system that includes both a pyrazole and a cyclohexane ring, making it a unique structure in medicinal chemistry .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

Biochemical Analysis

Biochemical Properties

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound may interact with matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and tissue repair.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have demonstrated antiproliferative activity against neoplastic cell lines, causing cell cycle arrest in the G0-G1 phase . This suggests that this compound may have potential anticancer properties by inhibiting cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It may act as an inhibitor of specific enzymes, such as COX-2 and MMPs, thereby modulating their activity . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that indazole derivatives exhibit reasonable stability in aqueous solutions, with a half-life exceeding one hour . This stability allows for prolonged exposure and observation of the compound’s effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits. For instance, indazole derivatives have shown dose-dependent antiproliferative activity against cancer cell lines . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indazole derivatives have been shown to inhibit specific enzymes involved in inflammation and tissue remodeling . These interactions highlight the compound’s potential in modulating metabolic pathways related to disease processes.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indazole derivatives have been observed to localize within the cytoplasm and nucleus of cells . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with cyclohexanone derivatives, followed by methylation and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the indazole ring .

Comparison with Similar Compounds

  • 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
  • 4,5,6,7-Tetrahydro-1H-indazole
  • 1,5,6,7-Tetrahydro-4H-indol-4-one

Comparison: Compared to these similar compounds, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This structural difference can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5,8,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTBCFICMIVLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-6,7-dihydro-1H-indazol-4(5H)-one (1 g, 6.7 mmol) in EtOH (20 mL) was added NaBH4 (1.2 g, 33.3 mmol) in portions. The resulting mixture was stirred at room temperature for 30 min. The solvent was removed under reduced pressure to afford the crude 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol (700 mg, 68.8%), which was used in the next step directly. MS-ESI (m/z): 153 (M+1)+ (Acq Method: 10-80AB_2 min_220 &254.1 cm; Rt: 0.17 min)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
Reactant of Route 2
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
Reactant of Route 3
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
Reactant of Route 4
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
Reactant of Route 5
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
Reactant of Route 6
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol

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